5-(3-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a hydroxyl group on the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde and 2-hydroxynicotinic acid.
Condensation Reaction: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is condensed with the carboxyl group of 2-hydroxynicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-(3-Fluoro-4-methylphenyl)-2-ketonicotinic acid.
Reduction: Formation of 5-(3-Fluoro-4-methylphenyl)-2-aminonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The hydroxyl group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-(3-Fluoro-4-methylphenyl)-2-aminonicotinic acid: Similar structure but with an amino group instead of a hydroxyl group.
5-(3-Fluoro-4-methylphenyl)-2-ketonicotinic acid: Similar structure but with a ketone group instead of a hydroxyl group.
5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
5-(3-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid is unique due to the combination of the fluorine atom and the hydroxyl group, which can impart specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding interactions, making it a versatile building block for various applications.
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-7-2-3-8(5-11(7)14)9-4-10(13(17)18)12(16)15-6-9/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJDYQFLCMQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687193 |
Source
|
Record name | 5-(3-Fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-09-9 |
Source
|
Record name | 5-(3-Fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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